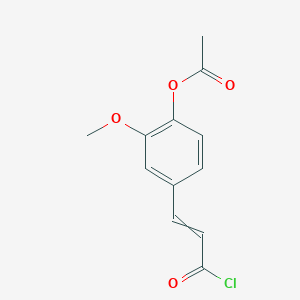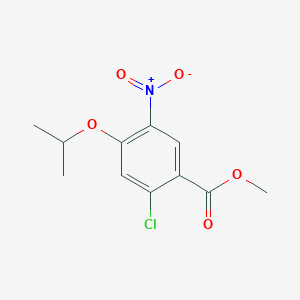
2-氯-4-异丙氧基-5-硝基苯甲酸甲酯
描述
Methyl 2-chloro-4-isopropoxy-5-nitrobenzoate is a useful research compound. Its molecular formula is C11H12ClNO5 and its molecular weight is 273.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-chloro-4-isopropoxy-5-nitrobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-chloro-4-isopropoxy-5-nitrobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
苯并咪唑衍生物的合成
2-氯-4-异丙氧基-5-硝基苯甲酸甲酯: 用于通过Buchwald-Hartwig偶联合成苯并咪唑衍生物 。这些衍生物已显示出多种生物活性,包括抗菌特性。该过程涉及钯催化的交叉偶联反应,由于其温和的反应条件,比经典方法更有优势。
抗菌活性
含有2-氯-4-异丙氧基-5-硝基苯甲酸甲酯部分的合成苯并咪唑衍生物已针对各种革兰氏阳性和革兰氏阴性细菌菌株测试了其抗菌活性 。这突出了其在开发新的抗菌剂方面的潜在用途。
药物研究
在药物研究中,该化合物被用于开发新药。 例如,它已被用于合成具有潜在抗间变性淋巴瘤激酶 (ALK) 活性的化合物,这些化合物在治疗某些类型的癌症中很重要 .
有机材料合成
该化合物的用途扩展到有机材料的合成。 它在形成 C-N 键中的作用对于创建芳基胺衍生物至关重要,这些衍生物是自然产物、树枝状大分子和聚合物等广泛领域不可或缺的一部分 .
作用机制
Target of Action
Similar compounds are often used in suzuki–miyaura cross-coupling reactions , suggesting that Methyl 2-chloro-4-isopropoxy-5-nitrobenzoate might interact with organoboron reagents or palladium catalysts.
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, the compound might participate in the formation of carbon-carbon bonds . This process typically involves the oxidative addition of an organic group to a palladium catalyst, followed by transmetalation with an organoboron reagent .
Biochemical Pathways
Given its potential role in suzuki–miyaura cross-coupling reactions , it might influence pathways related to carbon-carbon bond formation.
Result of Action
If it participates in suzuki–miyaura cross-coupling reactions , it might contribute to the synthesis of complex organic compounds.
Action Environment
The action, efficacy, and stability of Methyl 2-chloro-4-isopropoxy-5-nitrobenzoate can be influenced by various environmental factors. For instance, the efficiency of Suzuki–Miyaura cross-coupling reactions can be affected by the presence of a palladium catalyst and the pH of the reaction environment .
生化分析
Biochemical Properties
Methyl 2-chloro-4-isopropoxy-5-nitrobenzoate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain esterases, which catalyze the hydrolysis of ester bonds in the compound, leading to the formation of corresponding acids and alcohols . Additionally, it may interact with proteins involved in cellular signaling pathways, affecting their function and activity.
Cellular Effects
Methyl 2-chloro-4-isopropoxy-5-nitrobenzoate influences various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain kinases and phosphatases, which are crucial for cell signaling . This modulation can lead to changes in gene expression, affecting cellular functions such as proliferation, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of Methyl 2-chloro-4-isopropoxy-5-nitrobenzoate involves its binding interactions with biomolecules. It can act as an inhibitor or activator of specific enzymes, depending on the context. For instance, it may inhibit the activity of certain esterases by binding to their active sites, preventing substrate access . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 2-chloro-4-isopropoxy-5-nitrobenzoate can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to reduced efficacy . Long-term exposure to the compound can result in cumulative effects on cellular processes, which need to be carefully monitored.
Dosage Effects in Animal Models
The effects of Methyl 2-chloro-4-isopropoxy-5-nitrobenzoate vary with different dosages in animal models. At low doses, it may have minimal impact on cellular functions, while higher doses can lead to significant changes. For instance, high doses of the compound have been associated with toxic effects, including liver and kidney damage . It is essential to determine the optimal dosage to minimize adverse effects while achieving the desired biochemical outcomes.
Metabolic Pathways
Methyl 2-chloro-4-isopropoxy-5-nitrobenzoate is involved in various metabolic pathways. It interacts with enzymes such as esterases and oxidases, which catalyze its metabolism . The compound can undergo hydrolysis to form corresponding acids and alcohols, which are further metabolized through oxidation and conjugation reactions. These metabolic processes influence the compound’s bioavailability and efficacy.
Transport and Distribution
The transport and distribution of Methyl 2-chloro-4-isopropoxy-5-nitrobenzoate within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via passive diffusion or active transport mechanisms . Once inside the cells, it may bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments.
Subcellular Localization
Methyl 2-chloro-4-isopropoxy-5-nitrobenzoate exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum or mitochondria, where it exerts its biochemical effects. Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
methyl 2-chloro-5-nitro-4-propan-2-yloxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO5/c1-6(2)18-10-5-8(12)7(11(14)17-3)4-9(10)13(15)16/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXISPSPUIGKTPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C(=C1)Cl)C(=O)OC)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


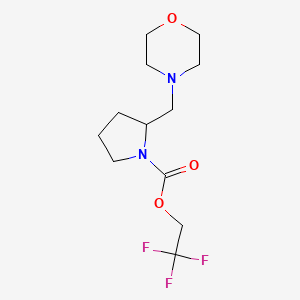
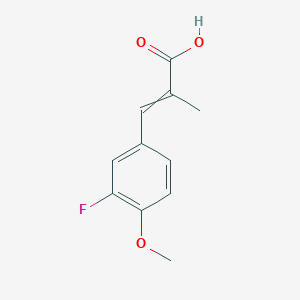
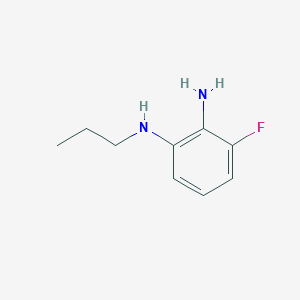
![2-[(4-Aminocyclohexyl)oxy]benzonitrile hydrochloride](/img/structure/B1442935.png)
![4-[(dimethylhydrazin-1-ylidene)methyl]-1-methyl-1H-pyrazole](/img/structure/B1442936.png)
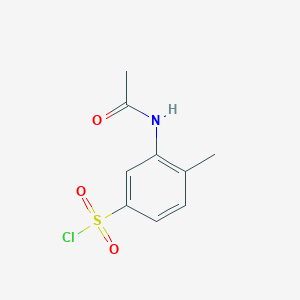
![[5-Fluoro-2-(oxan-4-ylmethoxy)phenyl]boronic acid](/img/structure/B1442939.png)
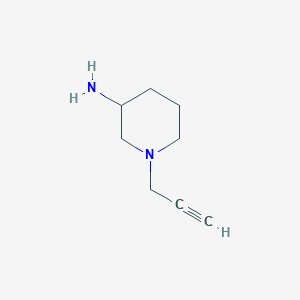
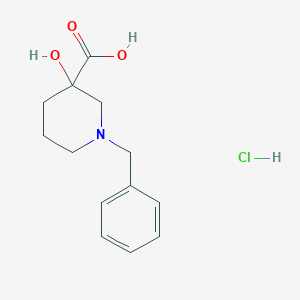
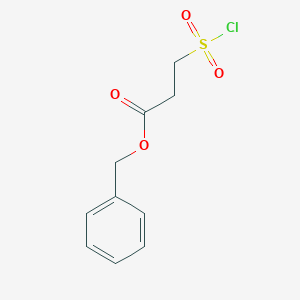
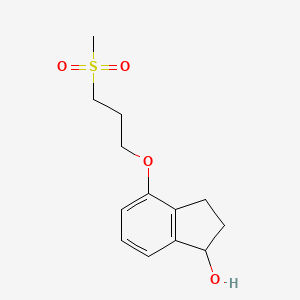
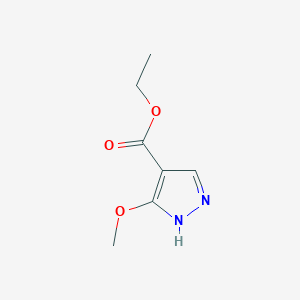
![[4-(Pyrimidin-2-yl)morpholin-2-yl]methanol](/img/structure/B1442951.png)
